An In-depth Technical Guide to 4-Bromo-2-(chroman-8-yl)thiazole: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-2-(chroman-8-yl)thiazole: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles.[1][2] This guide focuses on 4-Bromo-2-(chroman-8-yl)thiazole (CAS Number: 1415564-44-1), a heterocyclic compound that marries the privileged structures of the chroman and thiazole rings. The thiazole moiety is a cornerstone in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, the chroman scaffold is present in various natural and synthetic bioactive compounds.[4] The strategic incorporation of a bromine atom onto the thiazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of its biological activity.[5]
This technical guide provides a comprehensive overview of 4-Bromo-2-(chroman-8-yl)thiazole, detailing a proposed synthetic pathway, purification protocols, in-depth characterization techniques, and a discussion of its potential applications in the field of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-(chroman-8-yl)thiazole is presented in the table below.
| Property | Value | Source |
| CAS Number | 1415564-44-1 | Fluorochem |
| Molecular Formula | C₁₂H₁₀BrNOS | Fluorochem |
| Molecular Weight | 296.18 g/mol | [6] |
| IUPAC Name | 4-bromo-2-(3,4-dihydro-2H-1-benzopyran-8-yl)-1,3-thiazole | Fluorochem |
| Canonical SMILES | C1C(C=CC2=C1OCC2)=C3N=CS(C=C3)Br | Fluorochem |
| Purity | Typically >98% | [6] |
| LogP | 3.96 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Proposed Synthetic Pathway and Experimental Protocols
Caption: Proposed two-step synthesis of 4-Bromo-2-(chroman-8-yl)thiazole.
Part 1: Synthesis of 2-(Chroman-8-yl)thiazole (Intermediate)
The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][7][8] This reaction involves the condensation of a thioamide with an α-haloketone or its equivalent. In this proposed route, chroman-8-carbothioamide would react with a suitable C2-synthon like 1,2-dibromoethane.
Experimental Protocol:
-
Preparation of Chroman-8-carbothioamide:
-
To a solution of chroman-8-carbonitrile (1.0 eq) in pyridine/triethylamine (10:1 v/v), hydrogen sulfide gas is bubbled for 4-6 hours at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with cold water, and dried under vacuum to yield chroman-8-carbothioamide.
-
-
Hantzsch Thiazole Synthesis:
-
A mixture of chroman-8-carbothioamide (1.0 eq) and 1,2-dibromoethane (1.1 eq) in a suitable solvent such as ethanol or isopropanol is refluxed for 6-8 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-(chroman-8-yl)thiazole.
-
Causality Behind Experimental Choices:
-
The use of a pyridine/triethylamine mixture in the thioamide formation facilitates the reaction by acting as a base and a solvent.
-
Ethanol or isopropanol are commonly used solvents for Hantzsch synthesis as they effectively dissolve the reactants and allow for heating to reflux temperatures to drive the reaction to completion.[9]
-
The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts formed during the reaction.
Part 2: Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole (Final Product)
The bromination of the thiazole ring is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher regioselectivity.[10][11] The C5 position of the 2-arylthiazole ring is generally the most electron-rich and thus the most susceptible to electrophilic substitution. However, to obtain the 4-bromo isomer, careful control of reaction conditions is necessary.
Experimental Protocol:
-
Bromination Reaction:
-
To a solution of 2-(chroman-8-yl)thiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continuous monitoring by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Causality Behind Experimental Choices:
-
Performing the reaction at low temperatures (0 °C) helps to control the reactivity of NBS and can improve the regioselectivity of the bromination, minimizing the formation of di-brominated byproducts.[10]
-
The use of a slight excess of NBS ensures the complete consumption of the starting material.
-
Acetonitrile is a common solvent for NBS brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
Quenching with sodium thiosulfate is a standard procedure to destroy any unreacted NBS.
Purification Protocol
The crude 4-Bromo-2-(chroman-8-yl)thiazole can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Step-by-Step Purification:
-
The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column.
-
The column is eluted with a hexane/ethyl acetate solvent system, starting with 100% hexane and gradually increasing the ethyl acetate concentration.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product, 4-Bromo-2-(chroman-8-yl)thiazole, as a solid.
Characterization and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-2-(chroman-8-yl)thiazole. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR: Expected signals would include aromatic protons from the chroman and thiazole rings, as well as aliphatic protons from the dihydropyran ring of the chroman moiety.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, with characteristic shifts for the carbons in the aromatic and heterocyclic rings.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C-H, C=C, C=N, and C-O functional groups present in the molecule.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm) for the protons on the thiazole and benzene rings. Signals in the aliphatic region for the -CH₂-CH₂-O- protons of the chroman ring (typically δ 2.0-4.5 ppm). |
| ¹³C NMR | Resonances for aromatic and heterocyclic carbons (δ 110-160 ppm). Resonances for aliphatic carbons of the chroman ring (δ 20-70 ppm). |
| Mass Spec (EI/ESI) | Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (296.18 g/mol ), with a characteristic M+2 peak of similar intensity due to the bromine isotope. |
| IR (KBr or ATR) | Absorption bands around 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (C=C and C=N stretching), and 1250-1000 cm⁻¹ (C-O stretching). |
Potential Applications in Drug Discovery
The hybrid structure of 4-Bromo-2-(chroman-8-yl)thiazole suggests its potential as a valuable scaffold in drug discovery. Both chromane and thiazole moieties are known to interact with a variety of biological targets.
Caption: Potential applications of the 4-Bromo-2-(chroman-8-yl)thiazole scaffold.
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Anticancer Activity: Thiazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[5][12] The chroman ring is also found in compounds with antiproliferative effects. The combination of these two pharmacophores could lead to compounds with potent anticancer activity.
-
Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial agents.[2] The lipophilic nature of the chroman moiety may enhance cell membrane permeability, potentially improving the antimicrobial efficacy of the compound.
-
Anti-inflammatory Properties: Both thiazole and chroman derivatives have been reported to possess anti-inflammatory activity. This suggests that their hybrid could be a promising lead for the development of new anti-inflammatory drugs.
-
SARS-CoV-2 Mpro Inhibition: Recent computational and in vitro studies have highlighted chromene and thiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[13] The 4-Bromo-2-(chroman-8-yl)thiazole scaffold represents a promising starting point for the design of novel Mpro inhibitors.
The presence of the bromine atom at the 4-position of the thiazole ring provides a valuable site for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This strategic derivatization can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
4-Bromo-2-(chroman-8-yl)thiazole is a synthetically accessible and medicinally relevant heterocyclic compound. This guide has provided a detailed, albeit proposed, synthetic pathway based on established chemical principles, along with comprehensive protocols for purification and characterization. The convergence of the chroman and bromothiazole pharmacophores within a single molecule makes it an attractive scaffold for further investigation in drug discovery programs targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The strategic position of the bromine atom further enhances its utility as a versatile intermediate for the synthesis of more complex and potentially more potent therapeutic agents.
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